1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid
Description
This compound belongs to the fluoroquinolone class of antibiotics, characterized by a quinoline core substituted with a fluorine atom at position 6, an ethyl group at position 1, and a ketone group at position 2. The piperazinyl group at position 7 is further modified with a 1-oxooctadecyl chain (C18H35O), distinguishing it from simpler analogs. The extended alkyl chain is hypothesized to enhance lipophilicity, influencing pharmacokinetics and antibacterial activity .
Properties
Molecular Formula |
C34H52FN3O4 |
|---|---|
Molecular Weight |
585.8 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(4-octadecanoylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C34H52FN3O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(39)38-22-20-37(21-23-38)31-25-30-27(24-29(31)35)33(40)28(34(41)42)26-36(30)4-2/h24-26H,3-23H2,1-2H3,(H,41,42) |
InChI Key |
YEDMVCSONJDXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |
Origin of Product |
United States |
Preparation Methods
Representative Method (Adapted from Patent CN104774178A)
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, N,N-dimethylformamide, acid binding agent (NaOH or KOH) | In autoclave, stir with acid binding agent at molar ratio 1-1.1:1, introduce chloroethane gas at 0.1-0.5 MPa, heat to 100-120°C for 5-10 h | 92.7-95.7% |
| 2 | Concentration under reduced pressure | Recover N,N-dimethylformamide solvent | — |
| 3 | Add water, cool to 80-90°C, adjust pH to 7-8 with acetic acid | Phase separation and purification | — |
| 4 | Heat organic layer to 150-200°C, dehydrate, then cool to 20-30°C | Obtain 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | — |
This method is industrially scalable, environmentally friendly, and cost-effective due to the use of chloroethane and mild reaction conditions.
Hydrolysis and Functionalization of the Piperazinyl Side Chain
To introduce the long-chain 1-oxooctadecyl group on the piperazine nitrogen, further functionalization is necessary:
- Hydrolysis of the ester group on the piperazine substituent to the corresponding carboxylic acid.
- Subsequent amide bond formation with octadecylamine or a suitable activated derivative of octadecanoic acid (stearic acid).
Hydrolysis Example
Amide Coupling
- The carboxylic acid on the piperazine ring is activated (e.g., via carbodiimide coupling agents or acid chlorides).
- Reaction with 1-oxooctadecyl amine introduces the long alkyl chain, yielding the target compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic acid.
Although specific detailed protocols for this final coupling step are less frequently published, standard peptide coupling chemistry applies, often using agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
Metal Salt Formation (Optional)
Metal salts of the quinolinecarboxylic acid derivatives, such as silver, zinc, cerium, or cobalt salts, have been synthesized to enhance antibacterial activity:
- Sodium salt preparation by neutralizing the acid with sodium hydroxide.
- Subsequent reaction with metal salts (e.g., silver nitrate) yields metal complexes.
- These salts are useful in topical formulations for burn therapy.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and piperazine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydroxyl derivatives, and various substituted quinolone derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: The compound is used as a model system for studying the reactivity and mechanisms of fluoroquinolones.
Biology: It is used in studies investigating the antibacterial activity and resistance mechanisms of fluoroquinolones.
Medicine: The compound is explored for its potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new antibacterial agents and formulations for pharmaceutical applications.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Piperazinyl Substituents
- Norfloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid): Lacks the 1-oxooctadecyl group on the piperazine ring.
- Compound 34 (1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid): Structurally identical to norfloxacin but with enhanced activity against both Gram-positive and Gram-negative bacteria due to optimized piperazine substitutions .
- Target Compound: The 1-oxooctadecyl chain increases molecular weight (estimated ~650–700 g/mol) compared to norfloxacin (MW: 319.3 g/mol). This modification may improve membrane penetration but reduce aqueous solubility .
Alkyl Chain Length in Piperazine Modifications
- Shorter Alkyl Chains (e.g., ethyl, propyl):
Compounds with shorter chains exhibit better solubility but shorter half-lives. For example, derivatives with 4-(2-oxoethyl)piperazinyl groups showed moderate activity against E. coli and S. aureus . - However, excessive chain length may hinder solubility and increase toxicity risks .
Antibacterial Activity
The 1-oxooctadecyl group may expand the spectrum to include resistant strains by improving bacterial membrane interaction. However, empirical data on specific pathogens are needed.
Research Findings and Implications
- Antibacterial Efficacy: The target compound’s structural modifications align with trends in third-generation fluoroquinolones, where piperazine substitutions are tailored to improve target binding (e.g., DNA gyrase inhibition) .
- Drug Delivery Applications: The lipophilic chain enables incorporation into polymer matrices for sustained-release systems, as demonstrated with norfloxacin-polyurethane hybrids .
- Clinical Potential: While enhanced lipophilicity could improve topical or systemic efficacy, balancing solubility and toxicity remains critical. Preclinical studies are needed to validate these hypotheses.
Biological Activity
The compound 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid (often referred to as QC) is a derivative of the quinolone class of antibiotics, which has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of QC, focusing on its antibacterial efficacy, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of QC can be represented as follows:
This structure features a quinoline backbone with various substituents that enhance its biological activity. The presence of the fluoro group and piperazine ring is crucial for its interaction with bacterial targets.
Antimicrobial Properties
QC has demonstrated significant antimicrobial activity against various bacterial strains, particularly Gram-negative bacteria such as Pseudomonas aeruginosa. The compound exhibits a potent inhibitory effect, making it a candidate for treating infections resistant to conventional antibiotics.
In Vitro Studies
Research has shown that QC and its metal salts (e.g., silver salt derivatives) possess high anti-Pseudomonas activity in vitro. For instance, studies indicated that the silver salt of QC was effective against gentamicin-resistant strains of Pseudomonas .
Table 1: Antimicrobial Activity of QC Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Staphylococcus aureus | 0.8 µg/mL |
The mechanism by which QC exerts its antibacterial effects primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By disrupting these processes, QC effectively halts bacterial growth and replication.
Burn Treatment Applications
QC has been investigated for its application in burn therapy due to its antimicrobial properties. A study highlighted the efficacy of a topical formulation containing QC in preventing infections in burn wounds, particularly those infected with multidrug-resistant bacteria . The combination of QC with silver sulfadiazine showed enhanced antimicrobial efficacy compared to either agent alone.
Table 2: Efficacy of QC in Burn Treatment
Q & A
Q. What are the established synthetic routes for synthesizing 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid and its intermediates?
Methodological Answer: The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:
- Step 1 : Introduction of a piperazinyl group via nucleophilic substitution at the 7-position of the quinoline scaffold. This may involve reacting a halogenated precursor (e.g., 7-chloro derivative) with a piperazine derivative under basic conditions .
- Step 2 : Acylation of the piperazinyl nitrogen using 1-oxooctadecyl chloride or activated esters. This step requires careful control of stoichiometry and temperature to avoid over-substitution .
- Step 3 : Final cyclization and purification via recrystallization or column chromatography. Evidence from analogous compounds highlights the use of chiral amines to avoid racemic mixtures, ensuring enantiomeric purity .
Table 1 : Key intermediates and their roles:
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:
- Unit cell dimensions : Triclinic or monoclinic systems are common, with cell parameters (e.g., Å, Å) critical for understanding packing efficiency .
- Hydrogen bonding : The carboxylic acid group at position 3 often forms intermolecular hydrogen bonds with adjacent molecules, influencing crystallinity and stability .
- Piperazinyl conformation : The 1-oxooctadecyl chain adopts a folded conformation in the crystal lattice, which may correlate with reduced solubility in polar solvents .
Advanced Research Questions
Q. How does modifying the piperazinyl substituent (e.g., 1-oxooctadecyl vs. methyl or nitroso groups) affect antibacterial activity and pharmacokinetics?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Lipophilicity : The 1-oxooctadecyl chain enhances membrane permeability in Gram-negative bacteria but reduces aqueous solubility. Comparative studies with methyl-piperazinyl derivatives (e.g., ciprofloxacin analogues) show trade-offs between potency and solubility .
- Electron-withdrawing groups : Nitroso-piperazinyl derivatives (e.g., ) exhibit altered binding to DNA gyrase due to steric and electronic effects, impacting bactericidal activity .
- Experimental design : Use isogenic bacterial strains and standardized MIC assays to isolate substituent effects. Molecular docking can predict interactions with gyrase/topoisomerase IV .
Q. What strategies can mitigate poor solubility caused by the 1-oxooctadecyl chain without compromising antibacterial efficacy?
Methodological Answer:
- Salt formation : Co-crystallization with carboxylic acids (e.g., 4-carboxybenzoate) improves solubility via ionizable groups. demonstrates a 2:1 co-crystal complex with enhanced dissolution .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles can bypass solubility limitations while targeting bacterial membranes .
- Prodrug design : Introduce hydrolyzable esters at the carboxylic acid position to increase bioavailability, later cleaved in vivo .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable MIC values across labs)?
Methodological Answer: Contradictions often arise from methodological differences. Standardize protocols by:
- Strain selection : Use reference strains (e.g., E. coli ATCC 25922) and clinical isolates with documented resistance profiles .
- Culture conditions : Control pH, cation content (Mg²⁺/Ca²⁺), and inoculum size, as these affect quinolone activity .
- Data normalization : Express MICs relative to internal controls (e.g., ciprofloxacin) and validate with dose-response curves .
Q. What analytical techniques are critical for characterizing intermediates and final products?
Methodological Answer:
- HPLC-MS : Monitors reaction progress and detects impurities (e.g., de-ethylated byproducts) .
- NMR spectroscopy : -NMR is particularly useful for tracking fluorine substituents during synthesis .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of the 1-oxooctadecyl chain, which degrades above 200°C .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions between the 1-oxooctadecyl chain and lipid bilayers to predict tissue distribution .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability and clearance rates .
- Docking studies : Identify modifications to the quinoline core that enhance gyrase binding while reducing human topoisomerase II inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
